molecular formula C14H17BBrNO2 B594232 5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole CAS No. 1256358-92-5

5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole

Cat. No.: B594232
CAS No.: 1256358-92-5
M. Wt: 322.009
InChI Key: SWHISLBKTIBODU-UHFFFAOYSA-N
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Description

“5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole” is a chemical compound with a borate group . It is an organic intermediate and is often used in various transformation processes due to its high stability, low toxicity, and high reactivity .


Synthesis Analysis

The compound can be synthesized through nucleophilic and amidation reactions . For example, a similar compound, N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide, is synthesized through these reactions .


Molecular Structure Analysis

The molecular structure of the compound can be characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can participate in borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be analyzed using density functional theory (DFT). DFT is used to study the molecular electrostatic potential and frontier molecular orbitals of the compound to further clarify certain physical and chemical properties of the compound .

Scientific Research Applications

  • Synthesis and Structural Analysis : A study by Wu, Chen, Chen, and Zhou (2021) synthesized similar compounds and characterized their structures through spectroscopy and X-ray diffraction. They utilized Density Functional Theory (DFT) for comparative analysis of spectroscopic data and molecular structure characteristics (Wu et al., 2021).

  • Fluorescent Probes : Shen You-min (2014) synthesized a novel near-infrared fluorescence probe of carbazole borate ester including indole, demonstrating the potential use of similar compounds in fluorescent applications (Shen You-min, 2014).

  • Crystal Structure and DFT Studies : Liao, Liu, Wang, and Zhou (2022) focused on the crystal structure and DFT studies of a related compound, highlighting its significance in understanding molecular conformations and electronic properties (Liao et al., 2022).

  • Nanoparticle Applications : A study by Fischer, Baier, and Mecking (2013) on the use of related compounds in Suzuki-Miyaura chain growth polymerization, leading to the creation of nanoparticles exhibiting bright fluorescence emission. This suggests potential applications in materials science (Fischer et al., 2013).

  • Antimicrobial Activity : Mageed, El- Ezabi, and Khaled (2021) investigated the antimicrobial activity of new heterocyclic compounds derived from a similar indole compound, indicating potential pharmaceutical applications (Mageed et al., 2021).

Safety and Hazards

The compound is classified as non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects .

Properties

IUPAC Name

5-bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BBrNO2/c1-13(2)14(3,4)19-15(18-13)12-8-9-7-10(16)5-6-11(9)17-12/h5-8,17H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWHISLBKTIBODU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BBrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681924
Record name 5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256358-92-5
Record name 1H-Indole, 5-bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256358-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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